Lipophilicity Modulation: 3-Fluoro Substitution Yields a Modest but Directional LogP Increase Over the Des-Fluoro Parent
The meta-fluorine atom confers a measurable increase in computed lipophilicity compared to the non-fluorinated parent. N-(3-Fluorophenyl)pyridin-2-amine has an XLogP3 of 2.9 [1], while N-phenylpyridin-2-amine has an XLogP3 of 2.8 [2], consistent with the known effect of aryl fluorination on logP.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | N-phenylpyridin-2-amine (des-fluoro parent): XLogP3 = 2.8 |
| Quantified Difference | +0.1 log units (3-fluoro vs. des-fluoro) |
| Conditions | PubChem XLogP3 3.0 computational prediction (2019 release) |
Why This Matters
This directional increase in lipophilicity can improve membrane permeability and potentially enhance oral bioavailability, making the 3-fluoro derivative a preferred starting point for lead optimization programs targeting intracellular kinases.
- [1] PubChem CID 21993543. N-(3-Fluorophenyl)pyridin-2-amine, Computed Properties: XLogP3 = 2.9. National Center for Biotechnology Information. View Source
- [2] PubChem CID 81130. N-Phenylpyridin-2-amine, Computed Properties: XLogP3 = 2.8. National Center for Biotechnology Information. View Source
